Kanosamine, Hydrochloride

Description

Historical Context of Kanosamine Discovery and Initial Characterization in Research

The history of kanosamine is intrinsically linked to the discovery of the kanamycin (B1662678) antibiotic complex by Hamao Umezawa in 1957 from the bacterium Streptomyces kanamyceticus. pharmafeatures.com Kanosamine was identified as a core structural component of kanamycin A, one of the primary antibiotics in the complex. caymanchem.comresearchgate.netnih.govresearchgate.net This initial context placed kanosamine as a key building block, or glycosidic constituent, in the broader family of aminoglycoside antibiotics.

Later research revealed that kanosamine is also produced as a standalone natural product by various microorganisms. In 1980, researchers reported the production of 3-amino-3-deoxyglucose (B1673283) by a Streptomyces species. caymanchem.com A significant characterization effort was detailed in a 1996 study, which identified kanosamine as an antibiotic produced by the bacterium Bacillus cereus UW85. nih.govmdpi.comwisc.edu This study was pivotal in establishing kanosamine's identity as 3-amino-3-deoxy-D-glucose and characterizing its biological activity. nih.gov The initial research demonstrated that kanosamine exhibited strong inhibitory effects against plant-pathogenic oomycetes, moderate inhibition of certain fungi, and limited activity against the bacterial species tested. nih.govwisc.edu

Significance of Kanosamine, Hydrochloride as a Model Compound in Biological Chemistry Research

This compound serves as a valuable model compound in biological chemistry for several reasons. Its relatively simple structure compared to more complex aminoglycosides like kanamycin makes it an ideal subject for studying fundamental biochemical interactions and mechanisms of action. pharmafeatures.comresearchgate.net

A primary area of its significance is in the study of antibiotic mechanisms. Research has elucidated that kanosamine's mode of action involves the inhibition of cell wall biosynthesis. scbt.commedchemexpress.com The process begins with its transport into the target cell via glucose transport systems. researchgate.netmdpi.comglpbio.com Once inside the cytoplasm, it is phosphorylated by cellular kinases to form kanosamine-6-phosphate (K6P). researchgate.netmdpi.commedchemexpress.comglpbio.com This metabolite, K6P, acts as a competitive inhibitor of the enzyme glucosamine-6-phosphate synthase (G6PS) with respect to one of its substrates, D-fructose-6-phosphate. researchgate.netglpbio.com By inhibiting this crucial enzyme, kanosamine effectively disrupts the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, leading to cell lysis. scbt.com

Furthermore, because kanosamine is a precursor in the biosynthesis of other natural products, including ansamycin (B12435341) and mitomycin antibiotics, it is a key compound for studying the enzymatic pathways that assemble complex bioactive molecules. nih.gov Its unique structure also provides a scaffold for medicinal chemists aiming to design novel antibiotic derivatives with improved efficacy and reduced toxicity. ontosight.ai

Overview of Current Research Trajectories and Scholarly Interest

Contemporary research on kanosamine continues to build on this foundational knowledge, with several active trajectories demonstrating sustained scholarly interest.

A major focus of current research is the detailed elucidation of its biosynthetic pathways. While a pathway beginning with UDP-glucose has been known, a distinct three-step pathway starting from glucose 6-phosphate has been characterized in bacteria like Bacillus subtilis and Bacillus cereus. researchgate.netnih.govresearchgate.netnih.govnih.gov This pathway involves a set of three enzymes (designated NtdA, NtdB, and NtdC in B. subtilis and KabA, KabB, and KabC in B. cereus) that catalyze the conversion. nih.govresearchgate.netnih.gov Intensive kinetic and functional characterization of these enzymes is a vibrant area of investigation, providing deep insights into enzyme mechanisms. nih.govresearchgate.netusask.ca For instance, recent studies have provided the first detailed kinetic analysis of a kanosamine 6-phosphate aminotransferase (KabA), revealing it to be a highly efficient enzyme. nih.govresearchgate.net

Another research frontier is the exploration of kanosamine's role in cellular metabolism. Studies have shown that activating the kanosamine biosynthetic pathway in B. subtilis can significantly alter the central carbon metabolism, leading to an accumulation of intermediates in the tricarboxylic acid (TCA) cycle and an increase in the cellular pool of NADPH. asm.org This suggests that kanosamine biosynthesis may function to modulate carbon and energy metabolism within the bacterium. asm.org

Finally, there is continued interest in its practical applications, particularly in agriculture. Due to its high efficacy against plant-pathogenic oomycetes, such as Phytophthora medicaginis, kanosamine is being investigated as a potential biopesticide for managing plant diseases. caymanchem.comsapphire-usa.comglpbio.com

Structure

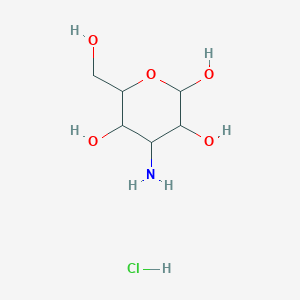

2D Structure

Properties

IUPAC Name |

4-amino-6-(hydroxymethyl)oxane-2,3,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-4(9)2(1-8)12-6(11)5(3)10;/h2-6,8-11H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMWKOGBJREKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669981 | |

| Record name | 3-Amino-3-deoxyhexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24384-86-9 | |

| Record name | 3-Amino-3-deoxyhexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Biosynthesis of Kanosamine, Hydrochloride

Natural Sources and Microbial Production of Kanosamine, Hydrochloride

Kanosamine has been identified from several microbial sources, highlighting its presence in diverse bacterial genera. Laboratory and fermentation studies have been instrumental in understanding its production.

Production by Bacillus cereus UW85 in Fermentation Studies

Bacillus cereus UW85 is a notable producer of Kanosamine. wisc.eduresearchgate.netnih.govnih.gov Fermentation studies have revealed that this bacterium secretes Kanosamine into the culture supernatant. wisc.eduresearchgate.net The production of Kanosamine by B. cereus UW85 is linked to its ability to suppress certain plant diseases. wisc.eduresearchgate.netnih.govwisc.edu Research has shown that maximum accumulation of Kanosamine in culture supernatants coincides with the sporulation phase of the bacterium. wisc.eduresearchgate.netasm.orgxcessbio.com

Production by Streptomyces Species

Various Streptomyces species are also known producers of Kanosamine. glpbio.comcaymanchem.com This is significant as the Streptomyces genus is a prolific source of a wide array of antibiotics. The production of 3-amino-3-deoxy-D-glucose (Kanosamine) by a Streptomyces species has been documented, further establishing this genus as a source of this aminosugar. glpbio.comcaymanchem.com

Isolation from Kanamycin (B1662678) Hydrolysate in Laboratory Settings

Historically, Kanosamine was first identified as a component of the kanamycin antibiotic complex. caymanchem.comresearchgate.net In laboratory settings, Kanosamine can be isolated through the acid hydrolysis of kanamycin. researchgate.net This process breaks down the larger kanamycin molecule, yielding its constituent sugars, including Kanosamine.

Regulation of Kanosamine Biosynthesis in Microbial Systems

The production of Kanosamine by microorganisms is not static but is influenced by various environmental cues. These regulatory mechanisms ensure that the biosynthesis of this antibiotic is optimized for specific conditions.

Influence of Environmental Factors on Kanosamine Accumulation (e.g., ferric iron, phosphate (B84403), plant exudates)

Several environmental factors have been shown to significantly impact the accumulation of Kanosamine in microbial cultures. wisc.eduresearchgate.netasm.orgxcessbio.com

Phosphate: Conversely, the presence of phosphate has a suppressive effect on Kanosamine accumulation in B. cereus UW85. wisc.eduresearchgate.netasm.orgxcessbio.comglpbio.com This is a common regulatory mechanism for secondary metabolite production in bacteria, where high phosphate levels often signal nutrient-rich conditions, leading to the downregulation of antibiotic synthesis.

Plant Exudates: Plant-derived signals also play a crucial role in regulating Kanosamine production. The addition of alfalfa seedling exudate to a minimal medium was found to enhance Kanosamine accumulation by over 300% in B. cereus UW85. wisc.eduresearchgate.netasm.orgxcessbio.comglpbio.com This indicates a sophisticated interplay between the bacterium and its plant host, where the plant may stimulate the production of protective compounds by the bacterium.

| Environmental Factor | Effect on Kanosamine Accumulation in B. cereus UW85 |

| Ferric Iron | Enhanced |

| Phosphate | Suppressed |

| Alfalfa Seedling Exudate | Enhanced (over 300% in minimal medium) |

Elucidation of Kanosamine Biosynthetic Pathways

The biosynthetic pathways for Kanosamine have been investigated in different bacteria, revealing variations in the precursor molecules and enzymatic steps involved.

Two primary pathways for Kanosamine biosynthesis have been identified. One pathway, found in organisms like Amycolatopsis mediterranei, starts from UDP-glucose. researchgate.netnih.govresearchgate.net An alternative pathway, identified in Bacillus subtilis and Bacillus cereus UW85, utilizes glucose-6-phosphate as the starting precursor. researchgate.netnih.govresearchgate.netnih.gov

In Bacillus cereus UW85, a set of genes designated kabA, kabB, and kabC are responsible for the conversion of glucose-6-phosphate to Kanosamine. nih.gov These genes are homologous to the ntdABC genes found in the Bacillus subtilis Kanosamine pathway. researchgate.netnih.gov

The enzymatic steps in the B. cereus UW85 pathway are as follows:

KabC , a dehydrogenase, catalyzes the oxidation of glucose-6-phosphate. nih.gov

KabA , an aminotransferase, is responsible for the subsequent amination reaction. nih.gov

KabB , a phosphatase, completes the pathway by removing the phosphate group to yield Kanosamine. nih.gov

Kinetic studies have shown that the initial oxidation step catalyzed by KabC is the slowest, while the subsequent reactions are much faster, preventing the accumulation of unstable intermediates. nih.gov

| Gene | Enzyme | Function in Kanosamine Biosynthesis |

| kabC | Dehydrogenase | Oxidation of glucose-6-phosphate |

| kabA | Aminotransferase | Amination |

| kabB | Phosphatase | Dephosphorylation to yield Kanosamine |

Glucose-Derived Precursor Pathways (e.g., UDP-glucose intermediates)

The biosynthesis of kanosamine originates from fundamental glucose metabolites. researchgate.net Two primary pathways have been extensively characterized, differing in their initial glucose-derived precursor: one starting from Uridine Diphosphate-glucose (UDP-glucose) and another from glucose-6-phosphate. nih.govsigmaaldrich.com

The UDP-glucose-dependent pathway is well-described in organisms like Amycolatopsis mediterranei, the producer of the antibiotic rifamycin (B1679328). researchgate.netresearchgate.net In this bacterium, glucose is first converted to glucose-1-phosphate, which is then pyrophosphorylated to generate UDP-glucose. researchgate.net This activated sugar molecule serves as the direct precursor for modification. Subsequent enzymatic reactions, including oxidation and transamination, occur on the UDP-activated scaffold before the final release of kanosamine. researchgate.net The utilization of UDP-glucose is a common strategy in bacterial secondary metabolism for the synthesis of complex sugar derivatives. nih.gov

Alternatively, a more direct route starting from the glycolytic intermediate glucose-6-phosphate has been identified in species such as Bacillus subtilis and Bacillus cereus. nih.govsigmaaldrich.com In this pathway, glucose-6-phosphate is channeled from primary metabolism to initiate the synthesis of kanosamine without the need for UDP activation. sigmaaldrich.com Research using carbocyclic substrate analogues has demonstrated that the biosynthesis in Bacillus subtilis specifically begins with the α-anomer of glucose-6-phosphate, indicating a high degree of stereospecificity in the initial enzymatic step. nih.gov

Enzymatic Steps and Key Biosynthetic Enzymes (e.g., RifN, KabA, KabB, KabC)

The conversion of glucose precursors to kanosamine is orchestrated by a series of specialized enzymes. The specific enzymes involved differ depending on the biosynthetic pathway.

In the UDP-glucose pathway of Amycolatopsis mediterranei, the biosynthesis is linked to the rifamycin (Rif) gene cluster. researchgate.net Key enzymes include:

RifL: An oxidoreductase that catalyzes the oxidation of UDP-glucose to UDP-3-keto-D-glucose. researchgate.netresearchgate.net

RifK: A transaminase that facilitates the transfer of an amino group to UDP-3-keto-D-glucose, forming 3-amino-3-deoxy-UDP-glucose (UDP-kanosamine). researchgate.net Interestingly, RifK is a bifunctional enzyme that also catalyzes the final step in the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), another precursor for rifamycin. researchgate.net

RifM: A putative phosphatase responsible for hydrolyzing UDP-kanosamine to release kanosamine. researchgate.net

RifN: A kanosamine kinase that phosphorylates the newly formed kanosamine to kanosamine-6-phosphate, preparing it for further incorporation into the aminoshikimate pathway. researchgate.net

In the glucose-6-phosphate pathway found in Bacillus species, a different set of enzymes, encoded by the kab or ntd gene clusters, carries out the synthesis. nih.govresearchgate.net For instance, in Bacillus cereus UW85, the enzymes are designated KabA, KabB, and KabC: nih.govnih.gov

KabC (or NtdC in B. subtilis): A dehydrogenase that oxidizes glucose-6-phosphate at the C-3 position to form 3-oxo-glucose-6-phosphate. nih.gov KabC is NADP-dependent, distinguishing it from its NAD-dependent homolog, NtdC. nih.gov

KabA (or NtdA in B. subtilis): A highly efficient pyridoxal (B1214274) phosphate (PLP)-dependent aminotransferase. nih.govresearchgate.net It catalyzes the transfer of an amino group from L-glutamate to 3-oxo-glucose-6-phosphate, generating kanosamine-6-phosphate. nih.gov

KabB (or NtdB in B. subtilis): A phosphatase that removes the phosphate group from kanosamine-6-phosphate to yield the final product, kanosamine. nih.govsigmaaldrich.com

Kinetic studies have shown that the initial oxidation step catalyzed by KabC is relatively slow, while the subsequent aminotransferase (KabA) and phosphatase (KabB) reactions are much faster, preventing the accumulation of the unstable 3-keto intermediate. nih.gov

| Enzyme | Organism | Pathway | Function | Substrate | Product |

|---|---|---|---|---|---|

| RifL | Amycolatopsis mediterranei | UDP-Glucose | Dehydrogenase | UDP-glucose | UDP-3-keto-D-glucose |

| RifK | Amycolatopsis mediterranei | UDP-Glucose | Transaminase | UDP-3-keto-D-glucose | UDP-kanosamine |

| RifM | Amycolatopsis mediterranei | UDP-Glucose | Phosphatase | UDP-kanosamine | Kanosamine |

| RifN | Amycolatopsis mediterranei | UDP-Glucose | Kinase | Kanosamine | Kanosamine-6-phosphate |

| KabC / NtdC | Bacillus species | Glucose-6-Phosphate | Dehydrogenase | Glucose-6-phosphate | 3-oxo-glucose-6-phosphate |

| KabA / NtdA | Bacillus species | Glucose-6-Phosphate | Aminotransferase | 3-oxo-glucose-6-phosphate | Kanosamine-6-phosphate |

| KabB / NtdB | Bacillus species | Glucose-6-Phosphate | Phosphatase | Kanosamine-6-phosphate | Kanosamine |

Identification of Biosynthetic Intermediates (e.g., Kanosamine-6-phosphate, UDP-kanosamine)

The elucidation of kanosamine biosynthetic pathways has been heavily reliant on the identification and characterization of key metabolic intermediates. These intermediates confirm the proposed enzymatic steps and provide insight into the chemical logic of the pathway.

In the UDP-glucose pathway, UDP-kanosamine (3-amino-3-deoxy-UDP-glucose) is a critical intermediate. researchgate.net Its formation via the transamination of UDP-3-oxo-D-glucose is a pivotal step. researchgate.net The presence of this nucleotide-activated aminosugar confirms that the modification of the sugar occurs while it is attached to the UDP carrier, a common theme in the biosynthesis of deoxysugars and aminosugars. researchgate.net

In the glucose-6-phosphate pathway, kanosamine-6-phosphate (K6P) is the central intermediate. researchgate.netsigmaaldrich.com It is generated by the amination of 3-oxo-glucose-6-phosphate. nih.gov The identification of K6P in reaction mixtures containing the requisite enzymes and substrates has been crucial for confirming the pathway's function. sigmaaldrich.com For example, studies in Bacillus subtilis demonstrated the conversion of glucose-6-phosphate into kanosamine-6-phosphate by the enzymes NtdC and NtdA. sigmaaldrich.com Furthermore, chemoenzymatic synthesis of K6P and its subsequent incubation in cell-free lysates of A. mediterranei showed its conversion into downstream products of the aminoshikimate pathway, linking kanosamine biosynthesis directly to the formation of other important antibiotic precursors. nih.gov

These phosphorylated and nucleotide-activated intermediates represent key branch points from primary metabolism, channeling simple sugars into the specialized biosynthetic routes required for the production of complex natural products.

| Intermediate | Chemical Name | Biosynthetic Pathway | Precursor | Enzyme (Formation) |

|---|---|---|---|---|

| UDP-kanosamine | 3-amino-3-deoxy-UDP-glucose | UDP-Glucose | UDP-3-keto-D-glucose | RifK |

| Kanosamine-6-phosphate | 3-amino-3-deoxy-D-glucose-6-phosphate | Glucose-6-Phosphate | 3-oxo-glucose-6-phosphate | KabA / NtdA |

Biological Activity and Antimicrobial Spectrum of Kanosamine, Hydrochloride

Antifungal Activity of Kanosamine, Hydrochloride

This compound exhibits notable antifungal properties, affecting both human and plant pathogens. Its mechanism of action primarily involves the disruption of cell wall synthesis.

Kanosamine has been shown to inhibit the growth of the human pathogenic fungus Candida albicans and the model yeast Saccharomyces cerevisiae. nih.govresearchgate.net The antifungal action of kanosamine against C. albicans involves its transport into the fungal cell via the glucose transport system. nih.govresearchgate.net Once inside the cell, it is phosphorylated to kanosamine-6-phosphate. This metabolite then acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a key enzyme in the biosynthetic pathway of chitin, an essential component of the fungal cell wall. nih.govresearchgate.net This inhibition leads to significant morphological changes in C. albicans, including the inhibition of septum formation and cell agglutination. nih.govglpbio.com While the inhibitory activity against these fungi is established, specific minimum inhibitory concentration (MIC) values for Candida albicans and Saccharomyces cerevisiae were not available in the provided search results.

This compound demonstrates potent inhibitory effects against certain plant pathogenic fungi and oomycetes. researchgate.netcaymanchem.com It is particularly effective against the oomycete Phytophthora medicaginis, a known pathogen of alfalfa, with a reported Minimum Inhibitory Concentration (MIC) of 25 μg/mL. researchgate.netcaymanchem.com The compound is produced by the bacterium Bacillus cereus UW85, which is known to suppress certain plant diseases. wisc.edu The search results did not provide specific information regarding the efficacy of this compound against Aphanomyces euteiches.

In vitro studies have been conducted to quantify the antifungal activity of this compound by determining its Minimum Inhibitory Concentration (MIC) against various organisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. These studies have yielded specific MIC values for certain pathogens, providing a quantitative measure of the compound's potency.

Antibacterial Activity of this compound

The antibacterial activity of this compound is more limited compared to its antifungal effects, with a narrower spectrum of inhibition.

Kanosamine has been found to inhibit a limited number of bacterial species. wisc.edu Among the susceptible bacteria is Staphylococcus aureus, against which a Minimum Inhibitory Concentration (MIC) of 400 μg/mL has been reported. caymanchem.com The bacterium Cytophaga johnsonae has also been identified as being sensitive to kanosamine. wisc.edu However, many other bacteria, including strains of Bacillus cereus, pseudomonads, and enteric bacteria, have been shown to be insensitive to the compound at concentrations up to 400 μg/mL. wisc.edu

A significant characteristic of the antibacterial action of this compound is its dependence on the pH of the environment. Research has shown that its inhibitory activity against bacteria is enhanced at a higher pH. wisc.edu For instance, the concentration of kanosamine required to inhibit Cytophaga johnsonae was found to be lower at a pH of 8.0 compared to more neutral conditions. wisc.edu This pH-dependent activity suggests that the efficacy of this compound against susceptible bacteria can be influenced by the local chemical environment.

Cellular and Molecular Mechanisms of Action of Kanosamine, Hydrochloride

Cellular Uptake Mechanisms

The initial step in Kanosamine's mechanism of action is its entry into the target cell. This process is not passive but is facilitated by existing cellular transport machinery, specifically those responsible for glucose uptake.

Kanosamine's structural similarity to glucose allows it to be recognized and transported into cells by glucose transport systems. nih.govapexbt.comresearchgate.netnih.gov This "Trojan horse" strategy enables the antibiotic to accumulate within the cell, reaching concentrations sufficient to exert its inhibitory effects. The reliance on glucose transporters for cellular entry has been observed in various organisms, including fungi like Candida albicans and bacteria. nih.govresearchgate.net This mode of entry underscores the importance of the cell's metabolic state and glucose transporter expression levels in determining its susceptibility to Kanosamine.

Intracellular Metabolism and Active Metabolites

Once inside the cell, Kanosamine is not immediately active. It must first undergo a crucial metabolic conversion to its active form.

Following its transport into the cytoplasm, Kanosamine is phosphorylated to produce Kanosamine-6-Phosphate (K6P). nih.govapexbt.comresearchgate.net This phosphorylation step is a critical activation process, as K6P is the actual bioactive metabolite responsible for the downstream inhibitory effects of the antibiotic. researchgate.net The conversion of Kanosamine to K6P ensures that the active form of the drug is generated directly within the target cell, a common strategy in the mechanism of action of many antimicrobial agents.

Enzymatic Target Identification and Inhibition Kinetics

The primary molecular target of Kanosamine's active metabolite, K6P, has been identified as a crucial enzyme in the hexosamine biosynthetic pathway.

Kanosamine-6-Phosphate acts as an inhibitor of Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase). nih.govresearchgate.netnih.gov This enzyme catalyzes the conversion of D-fructose-6-phosphate and L-glutamine into D-glucosamine-6-phosphate and L-glutamate, a key step in the synthesis of essential macromolecules, including components of the cell wall. nih.gov By inhibiting GlcN-6-P synthase, K6P effectively blocks the production of glucosamine-6-phosphate, thereby disrupting the downstream synthesis of these vital cellular components.

The inhibition of GlcN-6-P synthase by Kanosamine-6-Phosphate is competitive with respect to the substrate D-fructose-6-phosphate. nih.govnih.gov This means that K6P and D-fructose-6-phosphate compete for binding to the active site of the enzyme. The structural similarity between K6P and the substrate allows K6P to occupy the active site, preventing the binding of D-fructose-6-phosphate and thereby halting the enzymatic reaction. Research has determined the inhibition constant (Ki) for this competitive inhibition.

| Inhibitor | Enzyme | Competitive Substrate | Ki Value | Reference |

|---|---|---|---|---|

| Kanosamine-6-Phosphate | Glucosamine-6-Phosphate Synthase | D-Fructose-6-Phosphate | 5.9 mM | nih.govnih.gov |

In contrast, the inhibition by K6P is non-competitive with respect to the second substrate, L-glutamine. nih.gov This indicates that K6P does not compete with L-glutamine for its binding site on the enzyme. The specific competitive nature of the inhibition with D-fructose-6-phosphate highlights the targeted molecular mechanism by which Kanosamine, through its active metabolite, disrupts a critical enzymatic step in cellular metabolism.

Inhibition of Glucosamine-6-Phosphate Synthase (GlcN-6-P Synthase)

Non-Competitive Inhibition with L-Glutamine

Kanosamine, Hydrochloride's mechanism of action involves the inhibition of glucosamine-6-phosphate synthase. nih.govoup.com This inhibition is multifaceted. While it acts as a competitive inhibitor with respect to D-fructose-6-phosphate, its interaction with L-glutamine is non-competitive. nih.govoup.com This means that Kanosamine, in its phosphorylated form (kanosamine-6-phosphate), does not directly compete with L-glutamine for the same binding site on the enzyme. nih.govoup.com Instead, it binds to a different site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of the concentration of L-glutamine.

| Substrate | Inhibition Type | Inhibitor | Key Findings |

| L-Glutamine | Non-Competitive | Kanosamine-6-phosphate | Kanosamine-6-phosphate binds to an allosteric site on glucosamine-6-phosphate synthase, reducing its activity without preventing L-glutamine from binding. nih.govoup.com |

| D-fructose-6-phosphate | Competitive | Kanosamine-6-phosphate | Kanosamine-6-phosphate competes with D-fructose-6-phosphate for the active site of glucosamine-6-phosphate synthase, with a reported Ki of 5.9 mM. nih.govoup.com |

Specificity of Glucosamine-6-Phosphate N-Acetylase Non-Inhibition

A key aspect of this compound's specificity lies in what it doesn't inhibit. Following the synthesis of glucosamine-6-phosphate, the next step in the hexosamine biosynthetic pathway is its acetylation by glucosamine-6-phosphate N-acetylase to form N-acetyl-D-glucosamine-6-phosphate. wikipedia.org Research has shown that kanosamine-6-phosphate does not inhibit this subsequent enzyme, glucosamine-6-phosphate N-acetylase. nih.govoup.com This high degree of specificity for glucosamine-6-phosphate synthase ensures that the inhibitory action is targeted to a specific point in the metabolic pathway. nih.govoup.com

| Enzyme | Effect of Kanosamine-6-phosphate | Significance |

| Glucosamine-6-phosphate synthase | Inhibition | Primary target of Kanosamine action, leading to disruption of the hexosamine biosynthetic pathway. nih.govoup.com |

| Glucosamine-6-phosphate N-acetylase | No Inhibition | Demonstrates the high specificity of Kanosamine's inhibitory action, as it does not affect the subsequent enzymatic step. nih.govoup.com |

Impact on Microbial Cell Wall Biosynthesis Pathways

The targeted inhibition of glucosamine-6-phosphate synthase by this compound has significant downstream consequences for the biosynthesis of essential components of the microbial cell wall.

Disruption of Aminosugar-Containing Macromolecule Synthesis (e.g., chitin, mannoproteins)

The product of the pathway that Kanosamine inhibits, UDP-N-acetylglucosamine, is a crucial precursor for the synthesis of aminosugar-containing macromolecules. oup.com In fungi, these include chitin, a major structural component of the cell wall, and mannoproteins, which are important for cell wall integrity and function. oup.com By blocking the initial steps of this pathway, Kanosamine effectively starves the cell of the necessary building blocks for these vital polymers. oup.com This disruption of cell wall synthesis is a primary contributor to its antifungal properties. oup.comwisc.edu

Morphological and Cytological Effects on Target Microorganisms

The biochemical inhibition of cell wall synthesis by this compound manifests in distinct and observable changes to the morphology and cytology of susceptible microorganisms, particularly fungi. oup.comtargetmol.com

Inhibition of Septum Formation in Fungal Cells

One of the most notable effects of Kanosamine on fungal cells is the inhibition of septum formation. oup.comtargetmol.com Septa are cross-walls that divide fungal hyphae into individual cells, and their proper formation is critical for cell division and normal growth. nih.gov Microscopic examination of fungal cells treated with Kanosamine reveals a clear disruption of this process, leading to aberrant cell structures. oup.com This effect is a direct consequence of the depletion of chitin, a key component of the primary septum. oup.comnih.gov

Induction of Cell Agglutination

In addition to inhibiting septum formation, Kanosamine treatment also leads to the agglutination, or clumping, of fungal cells. oup.comtargetmol.com This phenomenon is another indicator of compromised cell wall integrity. oup.com The precise mechanisms underlying Kanosamine-induced cell agglutination are not fully elucidated but are believed to be related to alterations in the cell surface properties resulting from the disrupted synthesis of cell wall components like mannoproteins. oup.com

| Effect | Description | Underlying Mechanism |

| Inhibition of Septum Formation | Disruption of the formation of cross-walls that divide fungal cells. oup.comtargetmol.com | Depletion of chitin, a primary component of the fungal septum, due to the inhibition of glucosamine-6-phosphate synthase. oup.com |

| Cell Agglutination | Clumping or aggregation of fungal cells. oup.comtargetmol.com | Alterations in cell surface properties resulting from the disrupted synthesis of cell wall macromolecules like mannoproteins. oup.com |

Observation of Profound Morphological Changes in Microbial Cells

The administration of this compound to various microbial cells, particularly the human pathogenic fungus Candida albicans, has been observed to induce significant and profound morphological alterations. nih.govoup.comglpbio.com These changes are a direct consequence of the compound's mechanism of action, which involves the inhibition of cell wall biosynthesis. researchgate.netscbt.com

Detailed microscopic studies have revealed a series of distinct morphological changes in C. albicans cells upon exposure to Kanosamine. One of the most prominent effects is the inhibition of septum formation. nih.govoup.comresearchgate.net This disruption of the cell division process leads to the formation of elongated and abnormal cell shapes. Without proper septum formation, the daughter cells fail to separate correctly, resulting in cell agglutination, where cells clump together. nih.govoup.comglpbio.com

These morphological aberrations underscore the critical role of the pathways targeted by Kanosamine in maintaining cell wall integrity and mediating normal cell cycle progression in susceptible fungi. oup.com

Table 1: Observed Morphological Changes in Candida albicans induced by this compound

| Observed Effect | Description | Reference |

| Inhibition of Septum Formation | The process of forming a dividing wall between parent and daughter cells is blocked. | nih.govoup.comresearchgate.net |

| Cell Agglutination | Cells clump or stick together due to incomplete cell separation. | nih.govoup.comglpbio.com |

| Profound Morphological Changes | General term for significant alterations in cell shape and structure. | nih.govoup.comglpbio.com |

Analysis of Drug Efflux Pump Influence on this compound Activity (e.g., Cdr1p in Saccharomyces cerevisiae)

The efficacy of antimicrobial agents can often be compromised by the activity of drug efflux pumps, which actively transport compounds out of the cell, thereby reducing their intracellular concentration and effectiveness. In the context of fungal pathogens, the ATP-binding cassette (ABC) transporter Cdr1p is a well-characterized efflux pump known to confer resistance to a wide range of antifungal drugs. nih.govnih.gov

To determine if this compound is a substrate for such efflux pumps, experiments were conducted using mutant strains of Saccharomyces cerevisiae. nih.govoup.com S. cerevisiae is often used as a model organism for studying cellular processes in eukaryotic pathogens like Candida albicans. nih.gov

Research involving S. cerevisiae mutants with and without the functional Cdr1p drug efflux pump demonstrated that the presence of Cdr1p did not alter the antifungal activity of Kanosamine. nih.govoup.comyeastgenome.org This finding indicates that this compound is not a substrate for the Cdr1p efflux pump. Consequently, its antifungal efficacy is not diminished by the presence of this specific resistance mechanism. nih.govoup.com This characteristic is significant as it suggests that Kanosamine may remain effective against fungal strains that have developed resistance to other antifungals via the upregulation of the Cdr1p pump.

Table 2: Influence of Cdr1p Efflux Pump on this compound Activity in Saccharomyces cerevisiae

| Efflux Pump | Organism | Substrate Status of Kanosamine | Impact on Antifungal Activity | Reference |

| Cdr1p | Saccharomyces cerevisiae | Not a substrate | No effect observed | nih.govoup.comyeastgenome.org |

Chromatographic and Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The precise chemical structure and purity of this compound are critical parameters established through a combination of powerful spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like Kanosamine. libretexts.orgcore.ac.uk This technique provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.org By analyzing the chemical shifts, signal integrations, and coupling constants in an NMR spectrum, researchers can map the connectivity of atoms within the molecule. core.ac.uk

For aminoglycosides, the class of compounds to which Kanosamine belongs, multinuclear NMR spectroscopy is particularly powerful. nih.gov Techniques such as ¹H-¹⁵N Heteronuclear Multiple-Bond Correlation (HMBC) can be used to accurately determine the pKa values of individual amino groups, which is crucial for understanding the molecule's behavior in biological systems. nih.gov Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish ¹H-¹H couplings and direct ¹H-¹³C correlations, respectively, which together help in assembling the complete molecular framework. encyclopedia.pub

Thin Layer Chromatography (TLC) for Compound Analysis

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for screening, evaluating compound purity, and monitoring the progress of chemical reactions. silicycle.com In the context of Kanosamine analysis, TLC serves as a solid-liquid partitioning technique where the compound is spotted on a plate coated with a stationary phase, such as silica gel. silicycle.com A mobile phase, or eluent, is allowed to ascend the plate, and the separation of components is achieved based on their differential partitioning between the two phases. silicycle.com

The choice of the solvent system is critical for achieving effective separation of biogenic amines. nih.gov After development, the separated spots can be visualized. For compounds like amines, specific visualization agents are used. One common method involves converting the amines into fluorescent dansyl derivatives, which can then be seen under UV light. oiv.intoiv.int The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in a given solvent system and can be compared to a standard of pure this compound to assess purity.

| Parameter | Description |

| Stationary Phase | Typically silica gel 60 F254 plates. oiv.intoiv.int |

| Mobile Phase | A mixture of solvents, for example, chloroform and triethylamine, is used to separate amine derivatives. nih.govoiv.intoiv.int |

| Derivatization | Conversion of amines to fluorescent dansyl derivatives for visualization. oiv.intoiv.int |

| Visualization | The separated spots are visualized under UV light. oiv.intoiv.int |

| Detection Limit | Detection limits for biogenic amines can be in the range of 0.01 mg/mL. oiv.intoiv.int |

Electrospray Mass Spectrometry (ES-MS) for Metabolite Detection

Electrospray Mass Spectrometry (ES-MS), often coupled with liquid chromatography (LC), is a highly sensitive technique used to detect and identify metabolites in complex biological samples. mdpi.comnih.gov This method is particularly useful for analyzing polar and thermally labile molecules like Kanosamine and its derivatives. In LC-ES-MS, the sample is first separated by chromatography before being introduced into the mass spectrometer. The electrospray process ionizes the molecules, which are then separated by the mass spectrometer based on their mass-to-charge ratio (m/z). mdpi.comnih.gov

This technique allows for the detection of metabolites with high specificity and sensitivity. nih.gov For instance, a method developed for the related compound glucosamine in human plasma demonstrated a detection limit of 35 ng/mL. nih.gov Full-scan mass spectra can be acquired to identify potential metabolites, and further fragmentation analysis (MS/MS) can provide structural information for definitive characterization. nih.gov This is crucial for understanding the metabolic fate of Kanosamine within a biological system.

Microbiological Assays for Biological Activity Quantification

To determine the biological efficacy of this compound, standardized microbiological assays are performed to quantify its antimicrobial activity.

Microplate Broth Dilution Methods for MIC Determination

The microplate broth dilution method is the standard quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.gov The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism under defined conditions. nih.govglpbio.com

The assay is typically performed in 96-well microtiter plates. ubc.canih.govfwdamr-reflabcap.eu A standardized inoculum of the target microorganism is added to wells containing serial twofold dilutions of this compound in a suitable liquid growth medium. ubc.canih.gov The plates are then incubated under controlled conditions (e.g., 24 hours at 30°C for fungi). glpbio.comglpbio.com Following incubation, the MIC is determined by visually inspecting the wells for turbidity or by using an ELISA reader to measure microbial growth. glpbio.comubc.ca This method provides a quantitative measure of the potency of the antimicrobial agent. fwdamr-reflabcap.eu

Research has shown that Kanosamine exhibits inhibitory activity against various plant-pathogenic organisms and some bacteria.

| Organism | MIC Value (µg/mL) |

| Phytophthora medicaginis M2913 | 25 glpbio.comtargetmol.com |

| Aphanomyces euteiches WI-98 | 60 targetmol.com |

| Staphylococcus aureus | 400 glpbio.comglpbio.com |

Agar Diffusion Assays for Antimicrobial Screening

Agar diffusion assays, including disk diffusion and well diffusion, are widely used as initial screening methods to qualitatively assess the antimicrobial activity of a compound. nih.govresearchgate.net These techniques are cost-effective and allow for the simultaneous testing of multiple compounds. nih.govscielo.br

In this method, an agar plate is uniformly inoculated with a suspension of the test microorganism. scielo.br Then, either a sterile paper disk impregnated with a solution of this compound or a specific volume of the solution is placed in a well cut into the agar. researchgate.netscielo.br The plate is incubated, allowing the antimicrobial agent to diffuse from the disk or well into the agar. If the compound is active against the microorganism, a clear zone of inhibition will appear around the source where microbial growth is prevented. nih.govresearchgate.net The diameter of this zone provides a qualitative indication of the antimicrobial agent's potency. nih.gov This assay serves as a valuable preliminary tool before more quantitative MIC determinations are performed. nih.govresearchgate.net

An exploration of advanced research methodologies and analytical strategies for the study of this compound reveals its significance in both mechanistic investigations and quality control applications. This article delves into the specific enzymatic, genetic, and analytical approaches used to characterize this compound.

Structural Modifications and Derivative Synthesis of Kanosamine, Hydrochloride

Synthetic Methodologies for Kanosamine, Hydrochloride Analogs

The chemical architecture of kanosamine allows for targeted modifications to generate analogs with potentially enhanced or novel biological activities. Key synthetic strategies focus on the amino and hydroxyl groups to produce N-alkylated derivatives and new glycosides.

The synthesis of N-alkylated kanosamine derivatives involves the selective introduction of alkyl groups onto the nitrogen atom of the amino sugar. This modification can significantly influence the compound's polarity, lipophilicity, and interaction with biological targets. A general approach to N-alkylation involves the reaction of a suitably protected kanosamine precursor with an alkyl halide or another electrophilic alkylating agent. The choice of protecting groups for the hydroxyl functions is critical to ensure regioselectivity and prevent unwanted side reactions. The effectiveness of N-alkylation is often dependent on the length and nature of the alkyl chain being introduced. Studies on analogous N-alkyl-β-D-glucosylamines have shown that the antimicrobial activity can be significantly enhanced with increasing N-alkyl chain length. researchgate.netnih.gov For instance, derivatives with longer alkyl chains, such as dodecyl groups, have demonstrated potent activity against various microbes. nih.gov

A common synthetic route might involve the following steps:

Protection of the hydroxyl groups of kanosamine hydrochloride.

Reaction of the protected amino sugar with an appropriate alkylating agent (e.g., alkyl bromide) in the presence of a base.

Deprotection of the hydroxyl groups to yield the final N-alkylated kanosamine derivative.

The biological activity of these N-alkylated analogs is often evaluated to establish a clear structure-activity relationship, where factors like alkyl chain length and substitution patterns are correlated with antimicrobial efficacy. researchgate.net

The anomeric carbon of kanosamine is a prime site for modification to create novel glycosides. The synthesis of such glycosides typically involves the activation of the anomeric center, followed by reaction with a suitable alcohol or another sugar moiety. This process, known as glycosylation, can lead to the formation of O-glycosides, N-glycosides, or S-glycosides, depending on the nature of the nucleophile. The creation of novel glycosides from aminosugars is a well-established strategy to diversify their biological activities. nih.govnih.gov

Methodologies for synthesizing novel kanosamine glycosides may include:

Koenigs-Knorr method: This classical method involves the use of a glycosyl halide as the glycosyl donor in the presence of a heavy metal salt promoter (e.g., silver carbonate or silver oxide).

Trichloroacetimidate method: This approach utilizes a trichloroacetimidate-activated sugar as the glycosyl donor, which often provides high yields and stereoselectivity under mild acidic conditions.

Enzymatic synthesis: Glycosyltransferases can be employed for the stereospecific and regioselective formation of glycosidic bonds, offering an environmentally friendly alternative to chemical methods.

The resulting novel glycosides can be screened for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Kanosamine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For kanosamine derivatives, these studies focus on how specific structural modifications influence their antimicrobial efficacy and other pharmacological properties. Much of the SAR data for kanosamine is derived from the extensive research on kanamycin (B1662678), a complex aminoglycoside antibiotic that contains kanosamine as a key structural motif. nih.govnih.govresearchgate.net

The antimicrobial potency of kanosamine-containing antibiotics is highly dependent on the nature and position of various substituents. Modifications to the amino and hydroxyl groups can dramatically alter the binding affinity of the molecule to its ribosomal target, thereby affecting its ability to inhibit bacterial protein synthesis.

Key findings from SAR studies on related aminoglycosides include:

The number and location of amino groups: These are critical for the interaction with the bacterial ribosome. nih.gov

Modifications at the 6'-position: In kanamycin, which contains a kanosamine-related ring, substitutions at the 6'-position have been extensively studied. The presence of a 6'-hydroxyl group is important for activity, and its replacement can modulate the antimicrobial spectrum. nih.gov

Below is a table summarizing the impact of hypothetical structural substitutions on the antimicrobial efficacy of a kanosamine derivative, based on trends observed in related aminoglycosides.

| Modification Site | Substituent | Predicted Impact on Antimicrobial Efficacy |

| Amino Group (N-alkylation) | Short alkyl chain (C1-C4) | Generally, a slight decrease or no significant change. |

| Long alkyl chain (C8-C12) | Potential for increased activity, particularly against certain bacteria, due to altered membrane interactions. nih.gov | |

| Anomeric Carbon | Glycosidic linkage to another sugar | Can either increase or decrease activity depending on the nature of the second sugar and the linkage. |

| Hydroxyl Groups | Deoxygenation | Can lead to a loss of hydrogen bonding interactions with the target, often reducing activity. |

| Halogenation | May enhance activity in some cases by altering electronic properties and binding. |

This table is illustrative and based on general principles of aminoglycoside SAR.

Beyond antimicrobial efficacy, structural modifications of kanosamine derivatives are explored to modulate other pharmacological properties, such as reducing toxicity and overcoming bacterial resistance mechanisms. A significant challenge with aminoglycoside antibiotics is their potential for nephrotoxicity and ototoxicity.

Modifications aimed at improving the pharmacological profile include:

Introduction of bulky groups: This can hinder the enzymatic modification by bacterial resistance enzymes.

Alteration of charge distribution: Modifying the number and basicity of amino groups can affect cellular uptake and interaction with mammalian ribosomes, potentially reducing toxicity.

Conjugation to other molecules: Attaching kanosamine derivatives to polymers or nanoparticles can alter their pharmacokinetic properties and biodistribution.

The table below outlines potential modifications and their expected effects on pharmacological properties.

| Modification Strategy | Target Property | Expected Outcome |

| Attachment of a γ-amino-α-hydroxybutyryl (HABA) side chain | Overcoming enzymatic inactivation | Increased resistance to certain aminoglycoside-modifying enzymes. |

| Reduction in the number of free amino groups | Reducing toxicity | May lead to decreased binding to mammalian tissues, potentially lowering nephrotoxicity and ototoxicity. |

| PEGylation (attachment of polyethylene (B3416737) glycol) | Improving pharmacokinetics | Increased half-life in circulation and potentially altered tissue distribution. |

| Conversion to prodrugs | Enhancing oral bioavailability | Masking polar groups to improve absorption from the gastrointestinal tract. |

This table presents hypothetical scenarios based on established drug design strategies for aminoglycosides.

Role of this compound as a Building Block in Complex Antibiotic Synthesis (e.g., Kanamycin)

Kanosamine is a naturally occurring aminosugar that serves as a crucial precursor and structural component in the biosynthesis of several clinically important aminoglycoside antibiotics, most notably the kanamycin family. nih.govresearchgate.netnih.gov In the biosynthetic pathway of kanamycin, kanosamine (as UDP-kanosamine) is enzymatically glycosylated to the central 2-deoxystreptamine (B1221613) (2-DOS) core. researchgate.net

The biosynthesis of kanamycin involves a complex series of enzymatic reactions where different sugar moieties are attached to the 2-DOS scaffold. Kanosamine, or 3-amino-3-deoxy-D-glucose, constitutes one of the three rings of the kanamycin A molecule. nih.gov Specifically, it is attached at the C6 position of the 2-DOS ring. researchgate.net The other sugar ring, attached at the C4 position, varies among the different kanamycin congeners (e.g., 6-amino-6-deoxy-D-glucose in kanamycin A). nih.gov

The incorporation of kanosamine is a critical step that defines the structure and, consequently, the biological activity of the final antibiotic. The understanding of these biosynthetic pathways has opened up opportunities for combinatorial biosynthesis and metabolic engineering to produce novel aminoglycoside derivatives with improved properties. rsc.org By manipulating the genes involved in kanosamine biosynthesis and its subsequent attachment, it is possible to generate new antibiotic structures that may be effective against resistant bacterial strains.

Emerging Research Directions and Future Perspectives in Kanosamine, Hydrochloride Investigation

Identification of Untapped Biological Activities and Novel Pathways

Kanosamine has established inhibitory effects against various pathogens, including plant-pathogenic oomycetes, fungi, and some bacteria. glpbio.comapexbt.com It is known to inhibit cell wall synthesis, and in fungi, it targets glucosamine-6-phosphate synthase after being transported into the cell via the glucose transport system and phosphorylated. glpbio.comapexbt.comnih.gov However, researchers are actively seeking to identify novel biological activities and cellular pathways affected by this compound.

Future research will likely focus on:

Exploring a broader range of microbial targets: Systematic screening of Kanosamine against diverse panels of bacteria, fungi, and viruses could reveal previously unknown antimicrobial activities.

Investigating effects on host-pathogen interactions: Research could delve into whether Kanosamine modulates the host immune response or interferes with virulence factor production in pathogens.

Uncovering novel mechanisms of action: Beyond cell wall synthesis, studies may explore if Kanosamine or its derivatives impact other essential cellular processes such as protein synthesis, nucleic acid replication, or metabolic pathways. For instance, in Candida albicans, Kanosamine's action leads to significant morphological changes and inhibition of septum formation. nih.gov

The biosynthesis of Kanosamine itself involves several enzymatic steps, with different pathways identified in various bacteria like Bacillus subtilis and Amycolatopsis mediterranei. nih.govsigmaaldrich.com Further investigation into these pathways could reveal novel enzymes and biochemical reactions with broader applications.

Research into Combination Strategies with Other Antimicrobial Agents

A significant area of emerging research is the use of Kanosamine in combination with other antimicrobial agents to enhance efficacy and combat drug resistance. mdpi.com Studies have already shown promising synergistic or additive effects. For example, when combined with Zwittermicin A, another antibiotic produced by Bacillus cereus, Kanosamine exhibited synergistic activity against Escherichia coli and additive effects against the oomycete Phytophthora medicaginis. researchgate.net

Future research in this area will likely involve:

Systematic screening of combination therapies: High-throughput screening of Kanosamine with a wide array of conventional antibiotics, antifungals, and even non-traditional antimicrobials like antimicrobial peptides and bacteriophages. mdpi.com

Investigating the mechanisms of synergy: Elucidating how Kanosamine interacts with other drugs to produce a greater-than-additive effect. This could involve targeting different pathways simultaneously or one agent increasing the uptake or efficacy of the other. mdpi.com

Developing strategies to overcome resistance: Combination therapies can be a powerful tool against multidrug-resistant organisms. Research will focus on identifying combinations that are effective against resistant strains and understanding the potential for resistance development to these new combinations. mdpi.com

| Combination Agent | Target Organism | Observed Effect |

| Zwittermicin A | Escherichia coli | Synergistic |

| Zwittermicin A | Phytophthora medicaginis | Additive |

Development of Novel Synthetic Routes and Biosynthetic Engineering Approaches

While Kanosamine can be isolated from natural sources like Bacillus cereus and Streptomyces species, research is ongoing to develop more efficient and scalable production methods. apexbt.comcaymanchem.com This includes both chemical synthesis and biosynthetic engineering.

Novel Synthetic Routes: The development of flexible, component-based synthetic routes is a key goal. nih.gov This would not only allow for the efficient production of Kanosamine but also facilitate the creation of novel derivatives with potentially improved properties. iiserpune.ac.in Challenges in the chemical synthesis of aminosugars often lie in achieving the desired stereochemistry and protecting reactive functional groups. iiserpune.ac.in

Biosynthetic Engineering: The elucidation of the Kanosamine biosynthetic pathways in organisms like Bacillus subtilis and Bacillus cereus opens the door for genetic engineering to improve yields. nih.govnih.gov The pathway in B. subtilis involves three key enzymes: NtdC, NtdA, and NtdB, which convert glucose-6-phosphate to Kanosamine. nih.govsigmaaldrich.com In B. cereus UW85, a similar pathway is encoded by the kabABC genes. nih.gov

Future research in biosynthetic engineering may focus on:

Overexpression of key biosynthetic genes: Increasing the expression of the genes encoding the enzymes in the Kanosamine pathway to boost production.

Metabolic engineering of host strains: Modifying the metabolism of the producing organism to direct more precursors towards Kanosamine synthesis.

Heterologous expression: Transferring the Kanosamine biosynthetic gene cluster into a host organism that is easier to cultivate and manipulate for industrial-scale production.

| Organism | Precursor | Key Enzymes/Genes |

| Bacillus subtilis | Glucose-6-phosphate | NtdA, NtdB, NtdC |

| Bacillus cereus UW85 | Glucose-6-phosphate | KabA, KabB, KabC |

| Amycolatopsis mediterranei | UDP-glucose | RifL, RifK, RifM, RifN |

Application of Advanced In Vitro and In Vivo Model Systems for Efficacy Studies

To better predict the clinical and agricultural efficacy of Kanosamine, researchers are moving towards more sophisticated model systems that more closely mimic real-world conditions. nih.gov

Advanced In Vitro Models: Traditional 2D cell cultures often fail to replicate the complex interactions that occur in living tissues. mdpi.com The use of advanced 3D models is becoming more prevalent. mdpi.com For Kanosamine research, this could include:

3D spheroids and organoids: These models can better simulate the architecture and physiology of tissues, providing a more accurate assessment of drug penetration, efficacy, and potential toxicity. mdpi.comresearchgate.net

Host-pathogen co-culture models: These systems allow for the study of Kanosamine's effects in the context of an infection, taking into account the interactions between the pathogen and host cells.

Biofilm models: Many infections involve bacteria growing in biofilms, which are notoriously resistant to antibiotics. Testing Kanosamine in biofilm models is crucial to determine its potential for treating such infections.

Advanced In Vivo Models: While animal models remain a cornerstone of preclinical research, there is a push to use models that are more predictive of human outcomes. researchgate.net For Kanosamine, this could involve:

Genetically humanized animal models: These models carry human genes or cells, which can provide more relevant data on drug metabolism and efficacy.

Infection models that closely mimic human disease: Utilizing animal models that accurately replicate the pathogenesis of human infections to better evaluate the therapeutic potential of Kanosamine.

Galleria mellonella (wax moth larvae) model: This invertebrate model is increasingly used as a cost-effective and ethically favorable alternative to mammalian models for initial in vivo toxicity and efficacy screening of antimicrobial compounds.

Integration of Kanosamine, Hydrochloride Research into Broader Drug Discovery Pipelines

For this compound to move from a research compound to a clinically or agriculturally useful agent, it needs to be integrated into a structured drug discovery and development pipeline. kyowakirin.comnovartis.comnobelpharma.co.jp This is a multi-stage process that includes:

Lead optimization: Creating derivatives of Kanosamine to improve its potency, selectivity, pharmacokinetic properties, and safety profile. researchgate.net

Preclinical development: Comprehensive testing of the optimized lead compound in advanced in vitro and in vivo models to gather data on its efficacy and safety. researchgate.net

Clinical trials (for human health applications): A phased series of studies in humans to evaluate the safety and efficacy of the drug candidate. kyowakirin.com

Field trials (for agricultural applications): Testing the efficacy of Kanosamine in controlling plant diseases under real-world agricultural conditions.

The integration of Kanosamine research into these pipelines will require collaboration between academic researchers, pharmaceutical companies, and agricultural biotechnology firms. kyowakirin.comotsuka.co.jp The ultimate goal is to translate the promising basic research on Kanosamine into tangible products that can address unmet needs in medicine and agriculture. nobelpharma.co.jp

Q & A

Q. What is the mechanism of antimicrobial action of kanosamine hydrochloride, and how can its efficacy be experimentally validated?

Kanosamine hydrochloride inhibits the growth of plant-pathogenic oomycetes (e.g., Phytophthora medicaginis), fungi, and bacteria by targeting cell wall biosynthesis. To validate efficacy, researchers can perform minimum inhibitory concentration (MIC) assays using standardized broth microdilution methods. For example:

- MIC values of 25 μg/mL against P. medicaginis and 60 μg/mL against Aphanomyces euteiches have been reported .

- Include positive controls (e.g., commercial antifungals) and negative controls (solvent-only) to ensure assay validity. Use optical density (OD600) or colony-forming unit (CFU) counts to quantify inhibition.

Q. What safety protocols are essential for handling kanosamine hydrochloride in laboratory settings?

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .

- Ventilation: Use fume hoods to prevent inhalation of dust or aerosols .

- Storage: Keep in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources .

- Spill management: Contain spills with inert absorbents (e.g., vermiculite) and dispose of according to local hazardous waste regulations .

Q. How is kanosamine hydrochloride synthesized, and what are the key intermediates in its biosynthetic pathway?

Kanosamine is biosynthesized enzymatically from glucose-6-phosphate via a short enzymatic cascade:

Glucose-6-phosphate 3-dehydrogenase (NtdC): Catalyzes the oxidation of glucose-6-phosphate to 3-keto-glucose-6-phosphate .

Transaminase activity: Converts the keto intermediate to kanosamine-6-phosphate.

Phosphatase-mediated dephosphorylation: Yields free kanosamine, which is then hydrochloride-salted for stability .

- Experimental validation requires LC-MS or NMR to track intermediate formation .

Advanced Research Questions

Q. How can researchers address contradictions in reported MIC values for kanosamine hydrochloride across studies?

Discrepancies in MIC data (e.g., varying values for similar pathogens) may arise from differences in:

- Strain variability: Test multiple strains of the same species to assess consistency .

- Culture conditions: Standardize pH, temperature, and media composition (e.g., potato dextrose vs. synthetic broth) .

- Endpoint criteria: Define growth inhibition thresholds (e.g., 50% vs. 90% reduction in OD600) .

- Data normalization: Include internal reference compounds to calibrate inter-lab variability.

Q. What experimental strategies optimize the microbial production of kanosamine hydrochloride?

To enhance yield in microbial systems (e.g., Streptomyces or E. coli):

- Enzyme engineering: Mutate NtdC to improve catalytic efficiency or substrate specificity .

- Metabolic flux analysis: Use ¹³C-glucose tracing to identify rate-limiting steps in the pathway .

- Fermentation optimization: Adjust dissolved oxygen, temperature, and carbon/nitrogen ratios in bioreactors .

- Downstream processing: Implement ion-exchange chromatography for high-purity hydrochloride salt recovery .

Q. How does kanosamine hydrochloride interact with non-target organisms, and what ecotoxicological assessments are recommended?

While kanosamine targets oomycetes and fungi, its environmental impact remains understudied. Researchers should:

- Perform soil microcosm studies: Evaluate effects on beneficial microbes (e.g., mycorrhizal fungi) using metagenomics .

- Aquatic toxicity testing: Use Daphnia magna or algal models to assess LC50/EC50 values .

- Degradation profiling: Monitor hydrolysis rates under varying pH/temperature conditions via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.